5-Methylisoxazole-3-carboxamide chemical properties and structure
5-Methylisoxazole-3-carboxamide chemical properties and structure
An In-depth Technical Guide to 5-Methylisoxazole-3-carboxamide: Properties, Structure, and Applications
Introduction
5-Methylisoxazole-3-carboxamide is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its isoxazole core, a five-membered aromatic ring containing one nitrogen and one oxygen atom, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 5-methylisoxazole-3-carboxamide, offering valuable insights for researchers, scientists, and professionals in drug discovery.
Chemical Structure and Identification
The structural framework of 5-methylisoxazole-3-carboxamide, featuring a carboxamide group at the 3-position and a methyl group at the 5-position of the isoxazole ring, is fundamental to its chemical reactivity and biological interactions.
Molecular Structure
Caption: 2D structure of 5-Methylisoxazole-3-carboxamide.
Nomenclature and Identifiers
A summary of the key identifiers for 5-methylisoxazole-3-carboxamide is provided in the table below for easy reference.
| Identifier | Value |
| IUPAC Name | 5-methyl-1,2-oxazole-3-carboxamide[1] |
| CAS Number | 3445-52-1[1][2][3] |
| Molecular Formula | C₅H₆N₂O₂[1][2][3] |
| Molecular Weight | 126.11 g/mol [1][3] |
| Synonyms | 3-carbamoyl-5-methylisoxazole, 5-Methyl-3-isoxazolecarboxamide[1][2] |
| InChIKey | KBOSIRPMGVGOEP-UHFFFAOYSA-N[1] |
| SMILES | CC1=CC(=NO1)C(=O)N[1] |
Physicochemical Properties
The physicochemical properties of 5-methylisoxazole-3-carboxamide are crucial for its handling, formulation, and behavior in biological systems.
Physical Properties
| Property | Value | Source |
| Melting Point | 166-168 °C | [2][3] |
| Boiling Point | 292.1 °C at 760 mmHg | [2] |
| Density | 1.255 g/cm³ | [2] |
| Appearance | Crystalline solid | [3] |
| pKa | 14.79 ± 0.50 (Predicted) | [2] |
| Refractive Index | 1.517 | [2] |
| Vapor Pressure | 0.00187 mmHg at 25°C | [2] |
Solubility and Storage
Information regarding the solubility of 5-methylisoxazole-3-carboxamide in various solvents is not extensively detailed in the available literature. However, given its polar carboxamide group, it is expected to have some solubility in polar organic solvents. For long-term stability, it is recommended to store the compound at 2-8°C[2][3].
Spectroscopic Data
The structural elucidation of 5-methylisoxazole-3-carboxamide and its derivatives is routinely confirmed using a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the methyl protons at the 5-position would appear as a singlet, and the proton on the isoxazole ring would also be a singlet. The amide protons would likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the five carbon atoms in the molecule, including the methyl carbon, the two isoxazole ring carbons, the carbonyl carbon, and the carbon at the 4-position of the ring.
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Infrared (IR) Spectroscopy: Key IR absorption bands would include N-H stretching vibrations for the amide group, a C=O stretching vibration for the carbonyl group, and characteristic peaks for the C=N and N-O bonds of the isoxazole ring[4].
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (126.11 g/mol )[4].
Synthesis and Manufacturing
The synthesis of 5-methylisoxazole-3-carboxamide can be achieved through various synthetic routes. A common and efficient method involves a one-pot reaction, which is advantageous for its simplicity and high yield.
Synthetic Pathway
A patented one-pot synthesis involves the Claisen condensation of dimethyl oxalate and acetone, followed by condensation-cyclization with a hydroxylamine salt and subsequent ammonification to yield the final product[5]. This process avoids the need for isolating intermediates, thereby streamlining the production process[5].
Caption: A simplified workflow for the one-pot synthesis of 5-Methylisoxazole-3-carboxamide.
Detailed Experimental Protocol
A general laboratory-scale synthesis can be adapted from the synthesis of its derivatives[4][6]:
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Synthesis of 5-methylisoxazole-3-carboxylic acid: This precursor can be synthesized through the reaction of 2,5-hexanedione with an appropriate reagent[4].
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Formation of the acid chloride: The synthesized 5-methylisoxazole-3-carboxylic acid is then converted to its corresponding acid chloride, 5-methylisoxazole-3-carbonyl chloride, typically using thionyl chloride (SOCl₂) in the presence of a catalyst like pyridine[4].
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Amidation: The final step involves the reaction of 5-methylisoxazole-3-carbonyl chloride with ammonia (or an amine for derivatives) to form 5-methylisoxazole-3-carboxamide[4]. The reaction is typically carried out at room temperature with stirring for several hours[4].
Applications in Research and Drug Development
5-Methylisoxazole-3-carboxamide and its derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug discovery.
As a Scaffold in Medicinal Chemistry
The isoxazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. The 5-methylisoxazole-3-carboxamide core provides a rigid framework that can be readily functionalized to explore structure-activity relationships and optimize pharmacokinetic profiles.
Biological Activities of Derivatives
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Antitubercular Activity: Several derivatives of 5-methylisoxazole-3-carboxamide have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv[4][6][7]. Some of these compounds have shown significant antitubercular activity with low minimum inhibitory concentrations (MICs)[4][6].
-
Antibacterial Activity: In addition to their antitubercular effects, some derivatives have also exhibited antibacterial activity against other bacterial strains such as Bacillus subtilis and Escherichia coli[4][6].
-
Cyclooxygenase (COX) Inhibition: Certain isoxazole-carboxamide derivatives have been investigated as inhibitors of COX enzymes, which are key targets for anti-inflammatory drugs[8]. This suggests their potential in the development of new non-steroidal anti-inflammatory drugs (NSAIDs)[8].
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Other Potential Therapeutic Areas: The precursor, 5-methylisoxazole-3-carboxylic acid, has been used in the synthesis of aminopyrazole amide derivatives that act as Raf kinase inhibitors, which are relevant in cancer therapy, particularly for melanoma[9]. This highlights the broader potential of the 5-methylisoxazole scaffold in oncology.
Safety and Handling
Conclusion
5-Methylisoxazole-3-carboxamide is a valuable heterocyclic compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its straightforward synthesis and the diverse biological activities of its derivatives underscore its importance as a versatile building block in the design and development of new therapeutic agents. Further research into this scaffold is likely to yield novel drug candidates with potential applications in treating infectious diseases, inflammation, and cancer.
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Bentham Science Publishers. Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. [Link]
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